N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, an ethoxy group, a fluorine atom, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-ethoxy-3-fluorobenzenesulfonyl chloride. This can be achieved by reacting 4-ethoxy-3-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The intermediate is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine. This nucleophilic substitution reaction typically occurs in an aprotic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This often involves:
Batch Processing: Utilizing large reactors to carry out the reactions in batches, ensuring consistent quality and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety by better controlling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound is studied for its potential biological activities. The presence of the sulfonamide group suggests it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The combination of functional groups may interact with biological targets, offering possibilities for the treatment of various diseases.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-fluorobenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S2/c1-4-22-16-6-5-13(9-14(16)17)24(20,21)18-10-15(19(2)3)12-7-8-23-11-12/h5-9,11,15,18H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRBLJVRLGGKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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